![molecular formula C17H18BrNO B4024002 2-bromo-N-(2,6-diethylphenyl)benzamide](/img/structure/B4024002.png)
2-bromo-N-(2,6-diethylphenyl)benzamide
Overview
Description
Synthesis Analysis
The synthesis of related compounds typically involves reactions of bromophenyl derivatives with various amines or anhydrides in the presence of catalyzers or activating agents. For example, a related compound, 2-bromo-N-(2,4-difluorobenzyl)benzamide, was synthesized with a high yield by reacting commercial 2-bromobenzoic acid with (2,4-difluorophenyl)methanamine, showcasing the general pathway for synthesizing bromo-benzamide derivatives (Polo et al., 2019).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized by spectroscopic methods and crystallography. For instance, similar compounds have been analyzed by IR, H and C-NMR, mass spectrometry, and X-ray diffraction, revealing details like intramolecular hydrogen bonds and crystal packing arrangements (Saeed et al., 2010).
Chemical Reactions and Properties
The chemical reactivity of benzamide derivatives can involve intermolecular interactions, such as hydrogen bonding and π-π interactions, which influence their solid-state structures and potentially their reactivity in solution. Such interactions have been detailed through Hirshfeld surface analysis and DFT calculations, highlighting the significance of electrostatic energy contributions (Saeed et al., 2020).
Safety and Hazards
“2-bromo-N-(2,6-diethylphenyl)benzamide” is identified as harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .
properties
IUPAC Name |
2-bromo-N-(2,6-diethylphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO/c1-3-12-8-7-9-13(4-2)16(12)19-17(20)14-10-5-6-11-15(14)18/h5-11H,3-4H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIXKSAWKVGVDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=CC=C2Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(2,6-diethylphenyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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